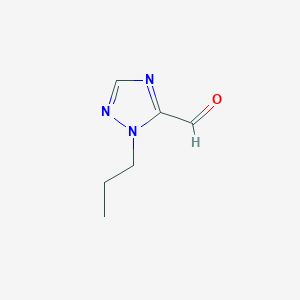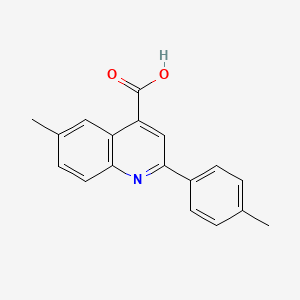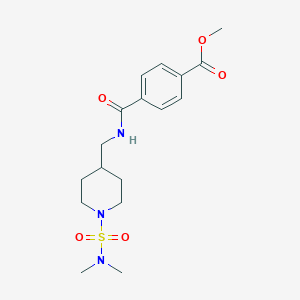
3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C24H27FN4O3 and its molecular weight is 438.503. The purity is usually 95%.
BenchChem offers high-quality 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition. Preliminary studies suggest that it may interfere with specific signaling pathways involved in cancer progression .
Neuroprotection and Neurodegenerative Diseases
Given its piperidine core and methoxyphenethyl group, this compound has been explored for its neuroprotective properties. It may modulate neurotransmitter systems, enhance neuronal survival, and mitigate oxidative stress. Researchers are investigating its potential in treating neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases .
Anti-Inflammatory Activity
The oxadiazole moiety in the compound has anti-inflammatory potential. It could inhibit pro-inflammatory cytokines and enzymes, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma. Further studies are needed to validate its efficacy .
Analgesic Effects
Some studies have suggested that this compound exhibits analgesic properties. It may interact with opioid receptors or modulate pain pathways, making it a candidate for pain management research .
Antimicrobial Applications
The compound’s unique structure may contribute to its antimicrobial activity. Researchers have explored its effects against bacteria, fungi, and parasites. It could be a valuable lead compound for developing new antibiotics or antifungal agents .
Cardiovascular Research
The piperidine-carboxamide scaffold has implications for cardiovascular health. Investigations have focused on its vasodilatory effects, potential antiarrhythmic properties, and impact on blood pressure regulation .
Metabolic Disorders
Researchers have studied the compound’s influence on metabolic pathways, including glucose metabolism and lipid regulation. It may have applications in managing diabetes, obesity, and related disorders .
Drug Development
Finally, this compound serves as a scaffold for designing novel drugs. Medicinal chemists can modify its structure to create derivatives with improved pharmacological properties. Its diverse potential applications make it an exciting area of research .
Eigenschaften
IUPAC Name |
3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O3/c1-31-19-10-8-17(9-11-19)12-13-26-24(30)29-14-4-5-18(16-29)15-22-27-23(28-32-22)20-6-2-3-7-21(20)25/h2-3,6-11,18H,4-5,12-16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRVJXLMCVVRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate](/img/structure/B2732187.png)
![2,3-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2732190.png)

![methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2732194.png)

![1-[3-amino-2-(4-chlorobenzoyl)-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl]-1-ethanone](/img/structure/B2732197.png)

![1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide](/img/structure/B2732200.png)

![4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2732205.png)
![Methyl 2-amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2732206.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2732209.png)